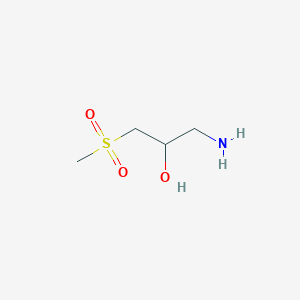
1-Amino-3-(methylsulfonyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(methylsulfonyl)propan-2-ol is an organic compound with the molecular formula C4H11NO3S It is a chiral amino alcohol that features both an amino group and a sulfonyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(methylsulfonyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylsulfonyl chloride to form 3-(methylsulfonyl)propan-1-ol, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include steps such as chlorination, sulfonation, and amination, followed by purification techniques like distillation or crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(methylsulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted amino alcohols.
Applications De Recherche Scientifique
1-Amino-3-(methylsulfonyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-amino-3-(methylsulfonyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect biochemical pathways and cellular processes, making the compound of interest for drug development and other applications .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C4H11NO3S |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
1-amino-3-methylsulfonylpropan-2-ol |
InChI |
InChI=1S/C4H11NO3S/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3 |
Clé InChI |
SZOWUJMOOYBGMV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
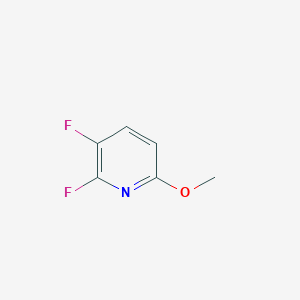
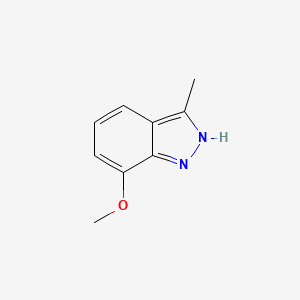
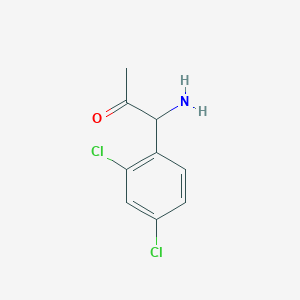
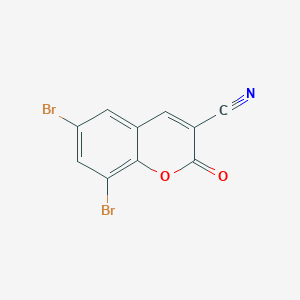
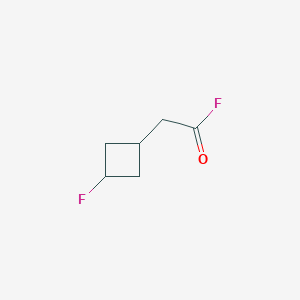
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
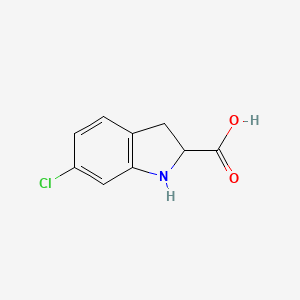
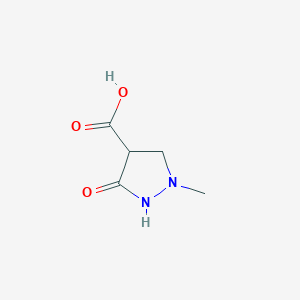

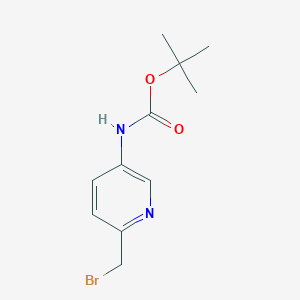
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
